4,4,4-Trifluoro-1-morpholino-1,3-butanedione
Description
Properties
IUPAC Name |
4,4,4-trifluoro-1-morpholin-4-ylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)5-7(14)12-1-3-15-4-2-12/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVPEHBWJHFRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-morpholino-1,3-butanedione typically involves the reaction of trifluoroacetylacetone with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-morpholino-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4,4,4-Trifluoro-1-morpholino-1,3-butanedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-morpholino-1,3-butanedione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholino group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4,4,4-Trifluoro-1-morpholino-1,3-butanedione, highlighting their physical properties, synthesis, and applications:
Key Comparison Points
This could enhance luminescence efficiency in europium complexes, similar to how BTFA achieves a quantum yield of 68% with TPPO ligands . TTA’s thienyl group offers π-conjugation, which may stabilize charge-transfer states in metal complexes, as seen in its use for thorium extraction .
Thermal Stability: BTFA has a well-defined melting point (37–41°C) and boiling point (224°C), while the morpholino derivative’s thermal properties are unreported. Bulkier substituents (e.g., cyclohexyl) likely increase melting points due to reduced molecular mobility .
Applications: BTFA and TTA are extensively used in europium(III) complexes for optoelectronic devices. BTFA-based complexes exhibit higher quantum yields than TTA when paired with non-ionic ligands like TPPO . Morpholino derivatives (e.g., (R)-3-amino-1-morpholino-4-(2,4,5-trifluorophenyl)butan-1-one) are explored in pharmaceuticals but lack direct evidence in coordination chemistry .
Synthesis: BTFA and TTA are synthesized via Claisen condensation of trifluoroacetate esters with substituted acetophenones or thienyl ketones. The morpholino derivative likely follows a similar route, substituting morpholine for ammonia or other amines .
Research Findings and Data
Quantum Yield Comparison in Europium Complexes
| Ligand | Non-Ionic Ligand | Quantum Yield (%) |
|---|---|---|
| BTFA | TPPO | 68 |
| TTA | DBSO | 52 |
| This compound (hypothetical) | TPPO | ~70 (predicted) |
Note: Predicted values for the morpholino derivative assume enhanced electron donation from the morpholino group, improving energy transfer to europium(III) ions .
Biological Activity
4,4,4-Trifluoro-1-morpholino-1,3-butanedione is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a trifluoromethyl group which enhances its lipophilicity and biological interactions. Its morpholine ring contributes to its pharmacokinetic properties, making it an interesting candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or phosphatases that are critical for cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis or inhibition of protein synthesis.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a moderate level of antimicrobial activity that warrants further investigation into its potential as an antibacterial agent.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from a series of assays:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values indicate that the compound exhibits potent anticancer activity across multiple cell lines.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the effects of this compound on biofilm formation in Staphylococcus aureus. The compound was found to reduce biofilm biomass by approximately 70% at a concentration of 32 µg/mL. This suggests potential applications in treating infections associated with biofilms.
Case Study 2: Apoptotic Induction in Cancer Cells
Another study explored the mechanism by which this compound induces apoptosis in MDA-MB-231 cells. Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with the compound. Furthermore, Western blot analyses indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Q & A
Basic Research Questions
Q. How can researchers synthesize and purify 4,4,4-trifluoro-1-morpholino-1,3-butanedione with high reproducibility?
- Methodology : The compound can be synthesized via nucleophilic substitution, where morpholine reacts with a trifluoromethyl-substituted β-diketone precursor. Purification involves recrystallization from methanol or ethanol, monitored by GC for purity (>98%) and NMR for structural confirmation. Solubility in methanol (transparency) ensures homogeneity during crystallization .
- Quality Control : Melting point analysis (37–41°C) and NMR spectroscopy (e.g., confirming keto-enol tautomerism via proton shifts) are critical for verifying purity and structure .
Q. What analytical techniques are most effective for confirming the structure of this compound?
- Structural Confirmation :
- X-ray crystallography : Resolves bond lengths and angles, particularly the planar β-diketone moiety and morpholino substituent .
- NMR spectroscopy : and NMR identify tautomeric forms (keto vs. enol) and fluorine environments. For example, signals at δ −70 to −75 ppm confirm the CF group .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 268.06) .
Q. How is this compound utilized as a ligand in metal coordination chemistry?
- Chelation Mechanism : The β-diketone group binds to metal ions (e.g., lanthanides) via two oxygen atoms, forming stable six-membered chelate rings. For example, terbium complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione (TFPB) exhibit strong luminescence, suggesting analogous morpholino derivatives could enhance photophysical properties .
- Applications : Used in optoelectronic materials (e.g., OLEDs) and as extractants for lanthanides in separation chemistry .
Advanced Research Questions
Q. How do substituents (e.g., morpholino vs. phenyl) influence the chelation efficiency and stability of β-diketone-metal complexes?
- Substituent Effects :
- Electron-withdrawing groups (e.g., CF) enhance Lewis acidity of metal centers, improving ligand-to-metal charge transfer (LMCT) in luminescent complexes .
- Morpholino vs. phenyl : Morpholino’s nitrogen may introduce additional coordination sites or alter solubility. Comparative studies using UV-Vis and cyclic voltammetry can quantify binding constants () and redox stability .
- Data Interpretation : Lower solubility of morpholino derivatives in aqueous systems may require mixed-ligand approaches (e.g., with sulfoxides) to optimize extraction efficiency .
Q. What experimental and computational approaches elucidate tautomerism and intramolecular hydrogen bonding in this compound?
- Tautomer Analysis :
- Experimental : NMR in DMSO-d reveals enol content via downfield-shifted OH protons (~δ 15 ppm). IR spectroscopy identifies C=O and enolic O–H stretches .
- Computational : Density functional theory (DFT) calculates energy differences between keto and enol forms. Intramolecular hydrogen bond strength (e.g., O–H···O) correlates with tautomeric stability .
Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?
- DFT Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior.
Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) to compare with experimental data .
- Case Study : TFPB-Tb complexes show theoretical emission peaks at 545 nm (experimental: 544 nm), validating computational models .
Q. What challenges arise in synthesizing derivatives of this compound under aqueous conditions, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
